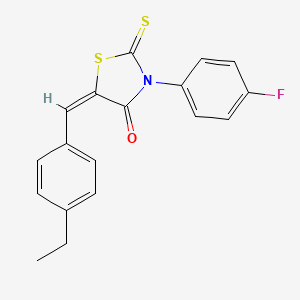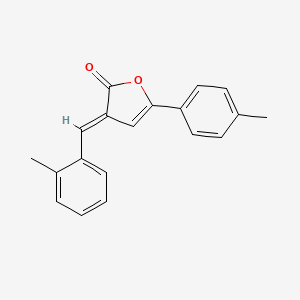
3-(2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, commonly known as BMF, is a synthetic compound that belongs to the family of furanones. BMF has been extensively studied for its potential application in various scientific research fields, including medicinal chemistry, food science, and environmental science.
作用机制
The mechanism of action of BMF is not well understood, but it is believed to involve the modulation of various signaling pathways in the body. In medicinal chemistry, BMF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, BMF has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In food science, BMF is believed to interact with olfactory receptors in the nose to produce its characteristic aroma.
Biochemical and Physiological Effects
BMF has been shown to have various biochemical and physiological effects in the body. In medicinal chemistry, BMF has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. In addition, BMF has been shown to inhibit the growth of cancer cells in vitro and in animal models. In food science, BMF has been shown to enhance the flavor and aroma of various food products. In environmental science, BMF has been shown to have insecticidal activity against various insect pests.
实验室实验的优点和局限性
The advantages of using BMF in lab experiments include its relatively simple synthesis method, its low toxicity, and its potential for multiple applications in various scientific research fields. However, the limitations of using BMF in lab experiments include its limited solubility in water, its instability under certain conditions, and the lack of a detailed understanding of its mechanism of action.
未来方向
There are several future directions for the study of BMF. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of BMF and to optimize its pharmacological properties. In food science, further studies are needed to explore the potential use of BMF as a natural flavoring agent in various food products. In environmental science, further studies are needed to investigate the potential use of BMF as a natural insecticide and as a bioindicator for environmental pollution.
合成方法
BMF can be synthesized through the reaction between 2-methylbenzaldehyde and 4-methylphenol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield BMF. The synthesis of BMF can be optimized by varying the reaction conditions, such as temperature, time, and catalyst concentration.
科学研究应用
BMF has been studied extensively for its potential application in various scientific research fields. In medicinal chemistry, BMF has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. In food science, BMF has been explored as a flavoring agent due to its fruity and floral aroma. In environmental science, BMF has been studied for its potential use as a natural insecticide and as a bioindicator for environmental pollution.
属性
IUPAC Name |
(3E)-5-(4-methylphenyl)-3-[(2-methylphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c1-13-7-9-15(10-8-13)18-12-17(19(20)21-18)11-16-6-4-3-5-14(16)2/h3-12H,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOXOOGOZQEHAR-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C\C3=CC=CC=C3C)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

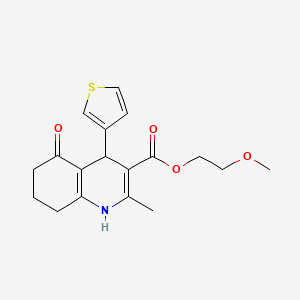
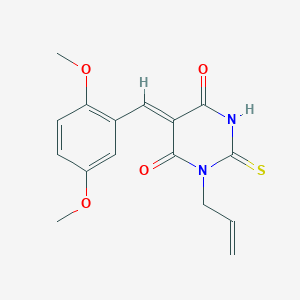
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4899992.png)
![5-(4-bromophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4900010.png)
![methyl 4-(4-hydroxy-3-iodophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4900030.png)
![4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4900038.png)
![ethyl 3-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4900045.png)
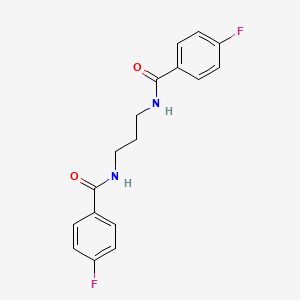
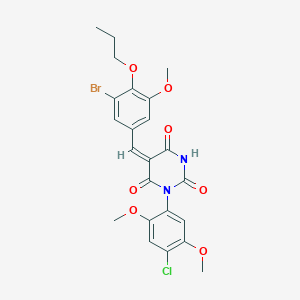
![bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B4900068.png)

![2-methoxy-N-(1-{1-[(1-methylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4900071.png)
![8-chloro-7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4900081.png)
